molecular formula C11H13BrO3 B3193974 Ethyl 5-bromo-2-ethoxybenzoate CAS No. 773134-70-6

Ethyl 5-bromo-2-ethoxybenzoate

Cat. No.: B3193974
CAS No.: 773134-70-6
M. Wt: 273.12 g/mol
InChI Key: VFEIDFPXGJAGEI-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-ethoxybenzoate is a brominated aromatic ester featuring a benzoate backbone substituted with a bromine atom at the 5-position and an ethoxy group at the 2-position. This compound belongs to a broader class of halogenated benzoate esters, which are pivotal intermediates in pharmaceutical synthesis, agrochemical development, and materials science. Its structure combines electron-withdrawing (bromine) and electron-donating (ethoxy) substituents, rendering it a versatile scaffold for further functionalization.

Properties

CAS No.

773134-70-6

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

ethyl 5-bromo-2-ethoxybenzoate

InChI

InChI=1S/C11H13BrO3/c1-3-14-10-6-5-8(12)7-9(10)11(13)15-4-2/h5-7H,3-4H2,1-2H3

InChI Key

VFEIDFPXGJAGEI-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)Br)C(=O)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The Biopharmacule Speciality Chemicals catalog lists 30+ analogs of Ethyl 5-bromo-2-ethoxybenzoate, differing in substituent type, position, and ester group . Below is a systematic comparison based on structural variations and inferred properties:

Table 1: Key Structural Analogs and Their Features

Compound Name Substituent Variations vs. Target Compound Hypothesized Impact on Properties
Ethyl 5-bromo-2-methoxybenzoate Methoxy (vs. ethoxy) at 2-position Reduced steric bulk; lower lipophilicity
Ethyl 5-bromo-2-hydroxybenzoate Hydroxy (vs. ethoxy) at 2-position Increased polarity; potential for hydrogen bonding
Ethyl 5-bromo-2-chlorobenzoate Chloro (vs. ethoxy) at 2-position Enhanced electron-withdrawing effect; altered reactivity in nucleophilic substitutions
Ethyl 5-bromo-2,4-diethoxybenzoate Additional ethoxy at 4-position Increased steric hindrance; potential solubility challenges
Mthis compound Methyl ester (vs. ethyl ester) Lower molecular weight; faster metabolic clearance in biological systems

Key Observations:

Substituent Electronic Effects :

  • The ethoxy group at the 2-position in the target compound provides moderate electron-donating effects, which may stabilize intermediates in electrophilic aromatic substitution reactions compared to electron-withdrawing groups (e.g., chloro in Ethyl 5-bromo-2-chlorobenzoate) .
  • Bromine at the 5-position enhances electrophilicity, making the compound amenable to cross-coupling reactions, a feature shared with analogs like Ethyl 5-iodo-2-ethoxybenzoate .

Replacement of the ethyl ester with a methyl ester (Mthis compound) decreases lipophilicity, which could influence bioavailability in drug design .

Q & A

Q. What are the standard synthetic routes for Ethyl 5-bromo-2-ethoxybenzoate?

this compound is typically synthesized via esterification of 5-bromo-2-ethoxybenzoic acid with ethanol under acid catalysis (e.g., sulfuric acid). Post-synthesis purification involves column chromatography using silica gel and a gradient elution system (e.g., hexane/ethyl acetate). Structural confirmation employs 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to identify ester, bromo, and ethoxy groups, complemented by mass spectrometry for molecular ion verification .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • 1H^1 \text{H}-NMR : Assigns ethoxy (-OCH2_2CH3_3) and aromatic protons.
  • IR Spectroscopy : Confirms ester carbonyl (~1700–1750 cm1^{-1}) and C-Br stretches (~500–600 cm1^{-1}).
  • Mass Spectrometry : Identifies the molecular ion peak (m/z ≈ 273 for C10_{10}H11_{11}BrO3_3) and fragmentation patterns .

Q. What are the recommended storage conditions to ensure stability?

Store in airtight containers under inert gas (argon/nitrogen) at –20°C to minimize hydrolysis. Avoid exposure to moisture, light, and oxidizing agents. Regular stability checks via TLC or HPLC are advised to detect degradation .

Advanced Research Questions

Q. How can regioselective bromination be optimized in the synthesis of related benzoate esters?

Regioselectivity is influenced by directing groups (e.g., ethoxy) and reaction conditions. Computational tools (DFT calculations) predict electron density distribution to guide bromination sites. Experimentally, controlled addition of brominating agents (e.g., NBS) at low temperatures (–10°C to 0°C) minimizes side reactions. Reaction progress is monitored via in-situ 1H^1 \text{H}-NMR or GC-MS .

Q. How do crystallographic data contradictions (e.g., anisotropic displacement ellipsoids) arise, and how are they resolved?

Discrepancies may stem from crystal twinning, disorder, or poor data quality. Refinement using SHELXL (via Hirshfeld atom refinement) and validation tools like PLATON (twinning analysis) are critical. For disordered regions, split-site modeling with occupancy adjustments improves accuracy. High-resolution data (≤0.8 Å) enhances reliability .

Q. What methodologies address spectroscopic anomalies, such as unexpected splitting in 1H^1 \text{H}1H-NMR?

Splitting may arise from rotameric equilibria or paramagnetic impurities. Solutions include:

  • Variable-temperature NMR : Freezes rotamers at low temperatures (e.g., –40°C).
  • 2D techniques (COSY, NOESY) : Resolves coupling patterns and spatial proximities.
  • Deuterated solvent screening : Reduces solvent-induced shifts .

Q. How can kinetic studies on ester hydrolysis be designed to evaluate stability?

  • Experimental setup : Perform pH-dependent hydrolysis (pH 1–13) at 25–60°C.
  • Analytical methods : Use HPLC with UV detection (λ = 254 nm) to quantify residual ester and degradation products.
  • Data analysis : Apply pseudo-first-order kinetics to derive rate constants (kobsk_{\text{obs}}) and activation energy via Arrhenius plots .

Q. What strategies identify competing pathways in cross-coupling reactions using this compound?

When employing this compound in Suzuki-Miyaura couplings:

  • Catalyst screening : Test Pd(PPh3_3)4_4, Pd(OAc)2_2/ligand systems.
  • Byproduct analysis : Use GC-MS or LC-HRMS to detect homocoupling or debromination products.
  • Computational modeling : Predict transition states to rationalize selectivity .

Methodological Considerations

Q. How are degradation products analyzed under accelerated stability conditions?

  • Forced degradation : Expose the compound to heat (40–80°C), UV light, and oxidative agents (H2_2O2_2).
  • Chromatographic separation : Employ UPLC-QTOF-MS to resolve and identify degradation products via high-resolution mass fragmentation.
  • Mechanistic insights : Correlate degradation pathways with molecular electrostatic potential maps derived from DFT calculations .

Q. What statistical approaches validate reproducibility in synthetic yield data?

  • Design of Experiments (DoE) : Use factorial designs to assess variables (temperature, catalyst loading).
  • Statistical tests : Apply ANOVA to compare batch yields and Grubbs’ test to identify outliers.
  • Uncertainty quantification : Report confidence intervals (±95%) for mean yields across replicates .

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